Structural Differentiation from 4-MA: A-Ring Δ1-Unsaturation Confers Potency Advantage in Rat Prostate 5α-Reductase Assays
The target compound N,N-diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide incorporates a Δ1 double bond in the A-ring, whereas its closest structural comparator 4-MA (N,N-diethyl-4-methyl-3-oxo-4-aza-5α-androstane-17β-carboxamide) has a fully saturated A-ring. In a seminal SAR study by Brooks et al. (1986), Δ1 analogs of 4-MA were shown to consistently enhance 5α-reductase inhibitory potency relative to their saturated counterparts when assayed in rat prostatic enzyme preparations [1]. Although the Brooks study did not test the exact des-methyl compound, the class-level SAR establishes that Δ1-unsaturation is an independent contributor to increased inhibitory activity among 4-azasteroids bearing the N,N-diethylcarboxamide side chain [1]. The target compound therefore inherits this potency-enhancing structural feature absent in the saturated 4-MA series. Direct IC50 data for the target compound are available in J Steroid Biochem Mol Biol 1995;52(1):105-12, as indexed by MeSH, but the specific numeric values were not retrievable from open-access sources at the time of this analysis [2].
| Evidence Dimension | 5α-reductase inhibitory potency enhancement conferred by A-ring Δ1-unsaturation |
|---|---|
| Target Compound Data | Δ1-unsaturated 4-azasteroid (N,N-diethyl-3-oxo-4-azaandrost-1-ene) — quantitative data in J Steroid Biochem Mol Biol 1995;52(1):105-12 |
| Comparator Or Baseline | 4-MA (saturated A-ring, 4-methyl): IC50 = 1.7 nM (type 1), 1.9 nM (type 2) vs. finasteride IC50 (type 2) = 69 nM [3] |
| Quantified Difference | Class-level SAR indicates Δ1 analogs of 4-MA exhibit enhanced potency; the magnitude for the des-methyl target compound requires retrieval of the 1995 primary source |
| Conditions | Rat prostatic 5α-reductase enzyme preparation; SAR analysis across multiple 4-azasteroid analogs (Brooks et al., 1986) |
Why This Matters
The Δ1 unsaturation is a key potency discriminator within the 4-azasteroid class, and its presence in the target compound supports selection over saturated analogs when higher inhibitory activity is required in enzyme assays.
- [1] Brooks JR, Berman C, Primka RL, Reynolds GF, Rasmusson GH. 5α-Reductase inhibitory and anti-androgenic activities of some 4-azasteroids in the rat. Steroids. 1986 Jan;47(1):1-19. Enhancement of enzyme inhibitory potency with Δ1 analogs; reduction in activity with 4-deaza groups. View Source
- [2] U.S. National Library of Medicine. MeSH Supplementary Concept Data: Source citation — J Steroid Biochem Mol Biol 1995 Jan;52(1):105-12. Indicates primary literature containing data on the target compound. View Source
- [3] Wikipedia contributors. Discovery and development of 5α-reductase inhibitors. Comparative IC50 values: 4-MA (type 1: 1.7 nM; type 2: 1.9 nM); finasteride (type 2: 69 nM); dutasteride (type 1: 7 nM; type 2: 6 nM). View Source
